molecular formula C22H26O4 B12594245 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one CAS No. 648916-73-8

1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one

Cat. No.: B12594245
CAS No.: 648916-73-8
M. Wt: 354.4 g/mol
InChI Key: QMNGXRNIHMGDMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one is an organic compound characterized by the presence of methoxy groups attached to phenyl rings and a heptenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide or potassium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to introduce the heptenone chain.

    Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in appropriate solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include 1-(3,4-Dimethoxyphenyl)-7-phenylhept-4-en-3-one and 1-(4-Methoxyphenyl)-7-(3,4-dimethoxyphenyl)hept-4-en-3-one.

    Uniqueness: The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in the same molecule provides unique chemical and biological properties, making it distinct from other related compounds.

Properties

CAS No.

648916-73-8

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one

InChI

InChI=1S/C22H26O4/c1-24-20-13-9-17(10-14-20)6-4-5-7-19(23)12-8-18-11-15-21(25-2)22(16-18)26-3/h5,7,9-11,13-16H,4,6,8,12H2,1-3H3

InChI Key

QMNGXRNIHMGDMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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